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molecular formula C12H11F3O2 B8339665 6-Formyl-5-methoxy-1-(trifluoromethyl)indan

6-Formyl-5-methoxy-1-(trifluoromethyl)indan

Cat. No. B8339665
M. Wt: 244.21 g/mol
InChI Key: VSJGCRVEWRQRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506775B1

Procedure details

This compound was prepared from Compound 64 in the same manner of Compound 46.
Name
Compound 64
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([F:15])([F:14])[F:13])[CH2:7][CH2:6]2.[CH3:16][O:17]C1C=CC(CC(F)(F)F)=CC=1C=O>>[CH:16]([C:11]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[C:12]([F:13])([F:14])[F:15])=[CH:4][C:3]=1[O:2][CH3:1])=[O:17]

Inputs

Step One
Name
Compound 64
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)C(F)(F)F
Name
Compound 46
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)CC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(C=C2CCC(C2=C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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